molecular formula C11H11NOS B14595443 Quinoline, 4-methoxy-8-(methylthio)- CAS No. 59666-04-5

Quinoline, 4-methoxy-8-(methylthio)-

Cat. No.: B14595443
CAS No.: 59666-04-5
M. Wt: 205.28 g/mol
InChI Key: MPCUUTFVOFADQO-UHFFFAOYSA-N
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Description

Quinoline, 4-methoxy-8-(methylthio)- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their broad range of biological activities and pharmaceutical applications. This particular compound features a methoxy group at the 4-position and a methylthio group at the 8-position, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives often involves transition-metal catalyzed reactions. For Quinoline, 4-methoxy-8-(methylthio)-, a common synthetic route includes the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed to introduce aryl groups into the quinoline scaffold . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol, under reflux conditions.

Industrial Production Methods

Industrial production of quinoline derivatives often utilizes green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are becoming more prevalent . These methods not only improve the efficiency of the synthesis but also reduce the production of hazardous waste.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 4-methoxy-8-(methylthio)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and tetrahydroquinoline derivatives, which can have significant biological activities .

Scientific Research Applications

Quinoline, 4-methoxy-8-(methylthio)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Quinoline, 4-methoxy-8-(methylthio)- involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA, leading to the disruption of cellular processes such as replication and transcription . The specific pathways involved depend on the biological context and the particular target molecules.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its broad range of biological activities.

    4-Methoxyquinoline: Similar to Quinoline, 4-methoxy-8-(methylthio)- but lacks the methylthio group.

    8-Methylthioquinoline: Similar but lacks the methoxy group.

Uniqueness

Quinoline, 4-methoxy-8-(methylthio)- is unique due to the presence of both methoxy and methylthio groups, which can significantly influence its chemical reactivity and biological properties. These functional groups can enhance the compound’s ability to interact with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

59666-04-5

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

4-methoxy-8-methylsulfanylquinoline

InChI

InChI=1S/C11H11NOS/c1-13-9-6-7-12-11-8(9)4-3-5-10(11)14-2/h3-7H,1-2H3

InChI Key

MPCUUTFVOFADQO-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC=C(C2=NC=C1)SC

Origin of Product

United States

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